molecular formula C8H8N2O3 B154439 2-Nitro-N-phenylacetamide CAS No. 10151-95-8

2-Nitro-N-phenylacetamide

Cat. No. B154439
CAS RN: 10151-95-8
M. Wt: 180.16 g/mol
InChI Key: JFPJVTNYCURRAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Nitro-N-phenylacetamide, also known as Nifurtoinol, is a nitrofuran derivative that has been extensively studied for its various biological properties. It is synthesized by the reaction of 2-nitrophenol and N-phenylacetamide and has been used in the pharmaceutical industry as an antibacterial and antifungal agent.

Mechanism Of Action

The mechanism of action of 2-Nitro-N-phenylacetamide is not fully understood. However, it is believed to act by inhibiting the synthesis of bacterial and fungal cell walls, leading to cell death. It has also been shown to inhibit the activity of certain enzymes involved in DNA replication and repair.

Biochemical And Physiological Effects

2-Nitro-N-phenylacetamide has been shown to exhibit various biochemical and physiological effects. It has been shown to induce oxidative stress and DNA damage in cancer cells. It has also been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs and toxins.

Advantages And Limitations For Lab Experiments

One advantage of using 2-Nitro-N-phenylacetamide in lab experiments is its broad-spectrum antibacterial and antifungal activity. This makes it a useful tool for studying the mechanisms of action of various bacterial and fungal pathogens. However, one limitation of using 2-Nitro-N-phenylacetamide is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 2-Nitro-N-phenylacetamide. One area of research is the development of new derivatives with improved antibacterial, antifungal, and anticancer properties. Another area of research is the study of the mechanisms of action of 2-Nitro-N-phenylacetamide and its derivatives. Finally, the potential use of 2-Nitro-N-phenylacetamide as a therapeutic agent for various diseases warrants further investigation.

Synthesis Methods

The synthesis of 2-Nitro-N-phenylacetamide involves the reaction of 2-nitrophenol and N-phenylacetamide in the presence of a suitable catalyst. The reaction takes place at elevated temperatures and is usually carried out in a solvent such as ethanol or acetonitrile.

Scientific Research Applications

2-Nitro-N-phenylacetamide has been extensively studied for its antibacterial and antifungal properties. It has been shown to exhibit activity against a wide range of bacteria and fungi, including both gram-positive and gram-negative bacteria. It has also been studied for its anticancer properties and has been shown to exhibit cytotoxic activity against various cancer cell lines.

properties

IUPAC Name

2-nitro-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3/c11-8(6-10(12)13)9-7-4-2-1-3-5-7/h1-5H,6H2,(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFPJVTNYCURRAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80559405
Record name 2-Nitro-N-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80559405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Nitro-N-phenylacetamide

CAS RN

10151-95-8
Record name 2-Nitro-N-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80559405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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